[1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl-
Overview
Description
5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
The synthesis of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with benzaldehyde derivatives under acidic conditions. The reaction typically proceeds through a cyclization process, forming the triazolopyrimidine ring system . Another method involves the use of Schiff base zinc(II) complex supported on magnetite nanoparticles as a catalyst, which allows for the synthesis of the compound under mild conditions and solvent-free .
Chemical Reactions Analysis
5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promising biological activities, including antimicrobial and anticancer properties
Medicine: It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-diethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-isobutyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and potential applications. The unique substitution pattern of 5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine contributes to its distinct properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)21-17(20-15)18-12-19-21/h1-12,16H,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNSVRCQQGYFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415305 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118757-35-0 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine, 1,7-dihydro-5,7-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-DIPHENYL-4,7-DIHYDRO-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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